2-bromo-N-(furan-2-ylmethyl)-N-(4-methylbenzyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-N-[(furan-2-yl)methyl]-N-[(4-methylphenyl)methyl]benzamide is an organic compound that features a bromine atom, a furan ring, and a benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-N-[(furan-2-yl)methyl]-N-[(4-methylphenyl)methyl]benzamide typically involves the following steps:
Formation of the Benzamide: The benzamide structure is formed by reacting the brominated benzoyl chloride with the appropriate amine.
Attachment of the Furan Ring: The furan ring is introduced through a nucleophilic substitution reaction, where the furan-2-ylmethyl group is attached to the benzamide.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, solvent choice, and reaction time to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-N-[(furan-2-yl)methyl]-N-[(4-methylphenyl)methyl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The furan ring and benzamide structure can undergo oxidation and reduction reactions under appropriate conditions.
Coupling Reactions: The compound can
Properties
Molecular Formula |
C20H18BrNO2 |
---|---|
Molecular Weight |
384.3 g/mol |
IUPAC Name |
2-bromo-N-(furan-2-ylmethyl)-N-[(4-methylphenyl)methyl]benzamide |
InChI |
InChI=1S/C20H18BrNO2/c1-15-8-10-16(11-9-15)13-22(14-17-5-4-12-24-17)20(23)18-6-2-3-7-19(18)21/h2-12H,13-14H2,1H3 |
InChI Key |
UUKHKDYADXUNSM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CN(CC2=CC=CO2)C(=O)C3=CC=CC=C3Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.